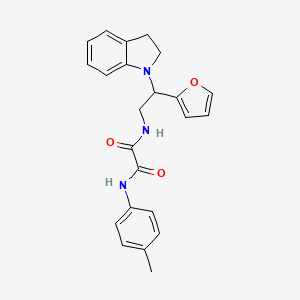

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(p-tolyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex organic compounds like N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(p-tolyl)oxalamide involves multi-step chemical reactions, often starting from simpler molecules. Studies have demonstrated the effectiveness of methods such as 1,3-dipolar cycloaddition reactions for synthesizing furan and indole derivatives. For instance, the synthesis of 1-ethyl-2′-(furan-2-carbonyl)-1′-(furan-2-yl)-1′,2′,5′,6′,7′,7a′-hexahydrospiro[indoline-3,3′-pyrrolizin]-2-one was achieved through such a reaction, showcasing the chemical strategies that can be employed to create structurally complex molecules (Nishtala & Basavoju, 2018).

Molecular Structure Analysis

The molecular structure of organic compounds provides crucial insights into their chemical behavior and potential applications. X-ray crystallography is a powerful tool for determining the three-dimensional structures of molecules. For example, the crystal structure of similar furan-indole derivatives reveals the formation of two-dimensional layered structures, indicating how molecular arrangement can influence material properties (Nishtala & Basavoju, 2018).

Chemical Reactions and Properties

The reactivity of a compound like N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(p-tolyl)oxalamide is influenced by its functional groups. Studies on related molecules have shown that furan and indole moieties can undergo various chemical reactions, including cycloadditions, dearomative reactions, and coupling reactions, leading to a wide range of derivatives with potential biological activities (Zhang et al., 2016).

Aplicaciones Científicas De Investigación

Bioactive Furanyl-Substituted Compounds

Research into furanyl- or thienyl-substituted nucleobases, nucleosides, and their analogues showcases the significance of furan derivatives in medicinal chemistry. These compounds, including those with furan-2-yl substituents, exhibit diverse biological activities such as antiviral, antitumor, antimycobacterial, and antiparkinsonian effects. Modifications of lead compound structures aim to optimize activity and selectivity, demonstrating the potential of furan derivatives in drug design and development (Ostrowski, 2022).

Biocatalytic Valorization of Furans

The inherent instability of furans like furfural presents challenges for synthetic modifications, yet their high functionality and versatility as building blocks are recognized. Biocatalysis emerges as a promising alternative for the valorization of furans, given the high selectivity of enzymes and mild reaction conditions. This approach includes biodetoxification, selective syntheses, and solvent-free esterifications, indicating potential industrial applications for furan derivatives (Domínguez de María & Guajardo, 2017).

Furan Derivatives in Sustainable Chemistry

5-Hydroxymethylfurfural (HMF) and its derivatives, produced from plant biomass, are explored for their potential as alternative feedstocks in the chemical industry. This research reviews advances in the synthesis of HMF and its application in producing polymers, functional materials, fuels, and other chemicals, showcasing the role of furan derivatives in the development of sustainable materials and energy sources (Chernyshev, Kravchenko, & Ananikov, 2017).

Mecanismo De Acción

Target of action

Indole derivatives have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure and functional groups present in the indole derivative.

Mode of action

The interaction of indole derivatives with their targets often involves the formation of non-covalent bonds, such as hydrogen bonds and van der Waals interactions. This can lead to changes in the conformation and activity of the target protein .

Biochemical pathways

Indole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely depending on their specific structure. Factors such as solubility, stability, and the presence of functional groups can influence these properties .

Result of action

The molecular and cellular effects of indole derivatives can include changes in gene expression, enzyme activity, and cell signaling pathways. These changes can lead to various physiological effects, depending on the specific targets and pathways involved .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of indole derivatives .

Propiedades

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(4-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3/c1-16-8-10-18(11-9-16)25-23(28)22(27)24-15-20(21-7-4-14-29-21)26-13-12-17-5-2-3-6-19(17)26/h2-11,14,20H,12-13,15H2,1H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXDSBHZNIWYCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(5-Bromo-2-methoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2484369.png)

![2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2484371.png)

![ethyl 2-methyl-4-thioxo-10-vinyl-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate](/img/structure/B2484375.png)

![Benzo[d]thiazol-6-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2484379.png)

![1-(4-Chlorophenyl)-3-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2484384.png)

![4-Methyl-N-[2,2,2-trichloro-1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2484386.png)